N-Fmoc (Z)-Fluvoxamine can be classified as an organic compound within the broader category of psychoactive medications. Its molecular formula is , with a molecular weight of approximately 540.573 g/mol. This compound is recognized for its role in medicinal chemistry, particularly in developing new antidepressant formulations and studying serotonin pathways in the brain .
The synthesis of N-Fmoc (Z)-Fluvoxamine involves several steps, typically beginning with the protection of the amino group using the Fmoc group. This process can be achieved through:
The molecular structure of N-Fmoc (Z)-Fluvoxamine can be represented using various notations:
COCCCC\C(=N/OCCNC(=O)OCC1c2ccccc2c3ccccc13)\c4ccc(cc4)C(F)(F)F
InChI=1S/C30H31F3N2O4/c1-37-18-7-6-12-28(21-13-15-22(16-14-21)30(31,32)33)35-39-19-17-34-29(36)38-20-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-16,27H,6-7,12,17-20H2,1H3,(H,34,36)/b35-28+
The structure features a complex arrangement with multiple functional groups that contribute to its biological activity .
N-Fmoc (Z)-Fluvoxamine can undergo various chemical reactions typical for SSRIs:
These reactions are crucial for modifying the compound for enhanced efficacy or reduced side effects .
The mechanism of action for N-Fmoc (Z)-Fluvoxamine primarily involves inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This action enhances serotonergic neurotransmission, which is beneficial in treating depression and anxiety disorders.
Key points include:
Research indicates that fluvoxamine displays nonlinear pharmacokinetics at higher doses, impacting plasma concentrations and therapeutic outcomes .
N-Fmoc (Z)-Fluvoxamine exhibits distinct physical properties:
Property | Value |
---|---|
Molecular Weight | 540.573 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic sites on the carbonyl groups .
N-Fmoc (Z)-Fluvoxamine serves multiple roles in scientific research:
This compound's versatility makes it valuable for both academic research and pharmaceutical development .
N-Fmoc (Z)-Fluvoxamine represents a strategically protected derivative of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, engineered for controlled synthetic manipulation. This compound integrates the geometric specificity of the Z-isomer with the protecting group versatility of fluorenylmethyloxycarbonyl (Fmoc), serving as a critical intermediate in pharmaceutical development. Its design addresses challenges in stereoselective synthesis and functional group compatibility, enabling precise construction of complex molecules [2] [5].
N-Fmoc (Z)-Fluvoxamine (C₃₀H₃₁F₃N₂O₄; MW 540.57 g/mol) features a molecular architecture comprising three key components:
Table 1: Physicochemical Properties of N-Fmoc (Z)-Fluvoxamine
Property | Value/Characteristic |
---|---|
Molecular Formula | C₃₀H₃₁F₃N₂O₄ |
Molecular Weight | 540.57 g/mol |
Physical State | White to Off-White Solid |
Melting Point | 106–108°C |
Solubility | Chloroform, DCM, Ethyl Acetate, DMSO |
Stability Storage | 2–8°C (protected from light) |
The Fmoc group introduces distinct UV-activity (λₘₐₓ ≈ 265, 290 nm) due to the fluorenyl chromophore, enabling spectroscopic monitoring during synthesis. The carbamate linkage provides base-labile protection, allowing selective deprotection under mild basic conditions without disturbing the fluvoxamine scaffold [2] [3].
Fluvoxamine was first developed in the 1970s as an antidepressant SSRI, with its (Z)-isomer later recognized for distinct pharmacodynamic properties. The integration of Fmoc protection emerged from advances in peptide synthesis methodologies during the 1980–90s, addressing challenges in amine group reactivity control. N-Fmoc (Z)-Fluvoxamine represents a convergence of three key developments:
The compound’s primary synthetic utility lies in its role as a stereochemically defined building block for:
The Fmoc group revolutionized peptide synthesis through its orthogonal deprotection mechanism and analytical traceability. Its application in N-Fmoc (Z)-Fluvoxamine extends these advantages to small-molecule pharmaceutical intermediates.
Protection Mechanism and Advantages
Table 2: Fmoc Deprotection Methods and Applications
Deprotection Reagent | Conditions | Byproduct Management | Application Context |
---|---|---|---|
20% Piperidine/DMF | Room temperature, 5–20 min | Piperidine-DBF adduct formation | Standard solid-phase synthesis |
5% Piperazine/1% DBU | 5 min, no cooling | Reduced side reactions | Acid-sensitive substrates |
0.1 M TBAF in THF | Anhydrous, 30 min | Fluoride-mediated cleavage | Orthogonal deprotection |
The deprotection mechanism proceeds through a five-step pathway:
In N-Fmoc (Z)-Fluvoxamine, this protecting strategy enables:
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: